methyl 3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
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Overview
Description
Methyl 3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a butoxybenzoyl group, and a benzoate ester. Its synthesis and reactivity make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the butoxybenzoyl group: This step involves the acylation of the furan ring with 4-butoxybenzoyl chloride in the presence of a base such as pyridine.
Formation of the enoyl group: This can be done through a condensation reaction with an appropriate aldehyde or ketone.
Formation of the benzoate ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The enoyl group can be reduced to form a saturated propyl group.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as alkoxides (RO⁻) can be employed for substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Saturated propyl derivatives.
Substitution: Alkoxy-substituted derivatives.
Scientific Research Applications
Methyl 3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The furan ring and enoyl group can participate in various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[[(E)-2-[(4-methoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate: Similar structure but with a methoxy group instead of a butoxy group.
Methyl 3-[[(E)-2-[(4-ethoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
Methyl 3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
IUPAC Name |
methyl 3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-3-4-14-33-21-12-10-18(11-13-21)24(29)28-23(17-22-9-6-15-34-22)25(30)27-20-8-5-7-19(16-20)26(31)32-2/h5-13,15-17H,3-4,14H2,1-2H3,(H,27,30)(H,28,29)/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMQQLLTYUJHRP-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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